Zinterol Hydrochloride
Description
Historical Context and Initial Characterization of Zinterol (B47285) Hydrochloride
Zinterol, also known by its developmental code MJ 9184, was identified and characterized as a β-adrenoceptor agonist in the early 1970s. medchemexpress.comtocris.com Initial studies, such as those on anesthetized cats in 1972, began to delineate its pharmacological actions. medchemexpress.com These early characterizations established its function as a stimulant of β-adrenergic receptors. The compound is a racemic mixture. nih.gov
Zinterol hydrochloride is chemically known as N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulphonamide hydrochloride. tocris.comrndsystems.com Its structure and properties have been well-defined, facilitating its use in laboratory settings.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulphonamide hydrochloride | tocris.comrndsystems.com |
| Alternative Names | MJ 9184, MJ 9184-1 | medchemexpress.comtocris.comnih.gov |
| CAS Number | 38241-28-0 | tocris.comrndsystems.comnih.gov |
| Molecular Formula | C19H26N2O4S·HCl | tocris.comrndsystems.comsigmaaldrich.com |
| Molecular Weight | 414.95 g/mol | tocris.comrndsystems.comsigmaaldrich.com |
| Purity | ≥98% | tocris.comrndsystems.com |
| Solubility | Soluble to 5 mM in water and to 100 mM in DMSO | rndsystems.comsigmaaldrich.com |
Significance of this compound as a Pharmacological Probe in Adrenergic Receptor Research
The primary significance of this compound in chemical biology lies in its high selectivity as a β2-adrenoceptor agonist. scientificlabs.iebio-techne.com This selectivity allows researchers to dissect the functions of β2-receptors from those of other adrenergic receptor subtypes, such as β1 and β3-receptors. bio-techne.comguidetopharmacology.org
Table 2: Adrenergic Receptor Selectivity of this compound
| Receptor Subtype | pK_B Value | Measurement Context | Source(s) |
|---|---|---|---|
| β2-adrenoceptor | 8.3 | Human artery | tocris.comrndsystems.combio-techne.com |
| β1-adrenoceptor | < 5.7 | Human artery | tocris.comrndsystems.combio-techne.com |
The distinct affinity for the β2-receptor makes Zinterol an invaluable tool for a variety of research applications:
Studying Receptor-G Protein Coupling: Research has shown that in murine cardiac myocytes, the β2-adrenoceptor can couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins. ahajournals.orgahajournals.org The use of Zinterol, often in combination with pertussis toxin (PTX) which inactivates Gi proteins, has been crucial in revealing this dual signaling capability. ahajournals.orgahajournals.orgnih.gov In untreated murine cardiac cells, Zinterol fails to produce a positive inotropic (contractile) effect because the Gs-mediated stimulation is cancelled out by the concurrent Gi-mediated inhibition. ahajournals.orgahajournals.org However, after PTX treatment, Zinterol potently increases contractility and intracellular Ca2+ transients, demonstrating the unmasking of the Gs pathway. ahajournals.orgahajournals.org
Investigating Cardiac Function: Zinterol has been used extensively to explore the role of β2-receptors in the heart. In myocytes from failing human hearts, where β1-receptors are often downregulated, the relative importance of β2-receptors is increased. physiology.orgnih.gov Studies using Zinterol on tissues from failing hearts have shown that β2-receptor stimulation can still elicit significant physiological responses, such as increased intracellular calcium transients. physiology.org This has provided insight into potential compensatory mechanisms in heart failure. nih.govahajournals.org For instance, Zinterol stimulation of adenylate cyclase was found to be reduced in failing ventricular myocardium, suggesting a partial uncoupling of the β2-receptors from their signaling pathway. nih.gov
Differentiating Receptor Subtype Functions: By selectively activating β2-receptors, Zinterol allows for the characterization of their specific downstream effects. For example, it has been used to study the β2-adrenergic activation of L-type Ca2+ currents in cardiac myocytes. medchemexpress.combio-techne.comnih.gov In some experimental models, such as wild-type mouse ventricular myocytes, the effects of Zinterol on L-type Ca2+ current were found to be mediated by β1-receptors, highlighting the importance of using selective antagonists like CGP 20712A (β1-selective) and ICI 118,551 (β2-selective) to confirm the receptor subtype involved. nih.gov
Exploring Non-Canonical Receptor Activity: Unexpectedly, in some tissues, Zinterol has been found to act via β3-adrenoceptors. In the rat ileum, the relaxation caused by Zinterol was not blocked by a β2-antagonist but was inhibited by a β3-antagonist, suggesting that in this specific tissue, Zinterol's effects are mediated by β3-receptors. nih.gov Similarly, some research points to agonist effects of Zinterol at the mouse and human β3-adrenoceptor. tocris.comrndsystems.combio-techne.com
Use in Other Physiological Systems: The utility of Zinterol extends beyond the cardiovascular system. It has been employed in studies of glucose transport in skeletal muscle cell lines and in behavioral pharmacology research to investigate the central effects of β-adrenergic stimulation. nih.govnih.gov For instance, research showed that Zinterol stimulates glucose transport in L6 rat skeletal muscle cells via β2-adrenoceptors. nih.gov Other studies have used Zinterol to investigate the role of β2-receptors in memory retrieval processes. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNUBJDWJFOMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37000-20-7 (Parent) | |
| Record name | Zinterol hydrochloride [USAN] | |
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DSSTOX Substance ID |
DTXSID701000591 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
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Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38241-28-0, 79561-61-8 | |
| Record name | Zinterol hydrochloride [USAN] | |
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| Record name | Zinterol hydrochloride | |
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| Record name | ZINTEROL HYDROCHLORIDE | |
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| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
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| Record name | ZINTEROL HYDROCHLORIDE | |
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Molecular Architecture and Stereochemical Considerations of Zinterol Hydrochloride
Chemical Nomenclature and Core Structural Features of Zinterol (B47285) Hydrochloride
The precise identification and characterization of a chemical compound begin with its nomenclature and molecular structure. Zinterol hydrochloride is known by several names and possesses distinct structural features that define its chemical properties and biological interactions.
Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride. nih.gov In research and commercial contexts, it is also referred to by synonyms such as MJ 9184, MJ 9184-1, and (±)-Zinterol hydrochloride. tocris.comnih.gov The CAS Registry Number for this compound is 38241-28-0. nih.gov
The molecular formula of the compound is C₁₉H₂₆N₂O₄S·HCl, corresponding to a molecular weight of approximately 414.95 g/mol . rndsystems.comsigmaaldrich.com The core structure of Zinterol features a substituted phenyl ring linked to a methanesulfonamide (B31651) group and an ethanolamine (B43304) side chain. This side chain, which contains a hydroxyl group and a bulky N-substituted amino group, is a common feature in many β-adrenergic agonists and is crucial for its interaction with the β2-adrenoceptor.
| Identifier | Value |
|---|---|
| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride nih.gov |
| Synonyms | MJ 9184, Zinterol HCl, (±)-Zinterol hydrochloride tocris.comnih.gov |
| CAS Number | 38241-28-0 sigmaaldrich.com |
| Molecular Formula | C₁₉H₂₆N₂O₄S·HCl sigmaaldrich.combio-techne.com |
| Molecular Weight | 414.95 g/mol rndsystems.comsigmaaldrich.com |
Stereoisomerism and Enantiomeric Purity in Biological Activity Studies of this compound
The concept of chirality is fundamental to pharmacology, as the three-dimensional arrangement of atoms in a drug molecule can dramatically alter its biological effects. numberanalytics.commusechem.com this compound possesses a chiral center, leading to the existence of stereoisomers known as enantiomers.
The chiral carbon in the Zinterol molecule is the carbon atom of the ethanolamine side chain that bears the hydroxyl group (-CH(OH)-). nih.gov Due to this center, Zinterol exists as a pair of non-superimposable mirror-image isomers, designated as (R)-Zinterol and (S)-Zinterol. The compound is typically supplied as a racemate, which is a 1:1 mixture of both enantiomers, as indicated by the synonym (±)-Zinterol hydrochloride. nih.gov
The importance of stereochemistry in β-adrenergic receptor agonists is well-documented. Biological systems, including receptors, are themselves chiral and often exhibit a high degree of stereoselectivity when interacting with drug molecules. mdpi.com This means that the two enantiomers of a chiral drug can have different affinities for the receptor and, consequently, different pharmacological activities. numberanalytics.com One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to different or unwanted effects. canada.ca
Research on related β-adrenergic agonists has demonstrated the critical nature of stereochemistry. For example, studies on the stereoisomers of fenoterol, another β-agonist, revealed that the (R,R)-isomers had more potent effects on cardiomyocyte contraction than the (S,R)-isomers. nih.gov Furthermore, different stereoisomers were found to preferentially activate different intracellular G-protein signaling pathways, a phenomenon known as "ligand-directed signaling." nih.gov Studies on other β-agonists have also shown that the biological activity often resides predominantly in one isomer. nih.gov
Pharmacological Classification and Receptor Binding Affinity of Zinterol Hydrochloride
Classification as a β-Adrenoceptor Agonist
Zinterol (B47285) hydrochloride is pharmacologically classified as a β-adrenoceptor agonist. thekingsleyclinic.comncats.ionih.govncats.io More specifically, it is characterized as a potent and selective β2-adrenoceptor agonist. tocris.comrndsystems.combiocrick.comscientificlabs.iemedchemexpress.commedchemexpress.commedchemexpress.com Its primary mechanism of action involves binding to and activating β-adrenergic receptors, which are a class of G protein-coupled receptors that respond to the endogenous catecholamines epinephrine (B1671497) and norepinephrine. nih.gov This activation initiates a cascade of intracellular signaling events, which can vary depending on the specific receptor subtype and the tissue in which it is expressed.
Quantitative Assessment of β2-Adrenoceptor Selectivity and Affinity
Zinterol hydrochloride demonstrates a marked selectivity for the β2-adrenoceptor subtype over the β1-adrenoceptor subtype. tocris.comrndsystems.com This selectivity is quantified by its binding affinities (pKB values) at these receptors. In studies conducted on human arteries, this compound exhibited a pKB value of 8.3 for β2-adrenoceptors, while its affinity for β1-adrenoceptors was significantly lower, with a pKB value of less than 5.7. tocris.comrndsystems.com This substantial difference in binding affinity underscores its classification as a selective β2-adrenoceptor agonist. Further research has confirmed that Zinterol binds with a higher affinity to β2-adrenoceptors compared to β1-adrenoceptors. nih.gov In displacement studies, Zinterol was effective in competing with radiolabeled ligands at β2-adrenergic receptors, confirming its selective interaction. nih.gov
| Receptor Subtype | pKB Value (Human Artery) |
|---|---|
| β2-Adrenoceptor | 8.3 tocris.comrndsystems.com |
| β1-Adrenoceptor | < 5.7 tocris.comrndsystems.com |
Agonist Activity at β1-Adrenoceptors in Specific Biological Systems
Despite its pronounced selectivity for β2-adrenoceptors, Zinterol can exhibit agonist activity at β1-adrenoceptors, particularly at higher concentrations or in specific biological systems. nih.gov For instance, in murine ventricular myocytes, Zinterol has been shown to enhance the L-type Ca2+ current via the β1-adrenoceptor subtype. nih.gov This effect was blocked by the β1-selective antagonist CGP 20712A, but not by the β2-selective antagonist ICI 118,551. nih.gov Additionally, in brown adipocytes from β3-adrenoceptor knockout mice, a portion of Zinterol's effect on glucose uptake was sensitive to β1-adrenoceptor antagonism. nih.gov In human atrial preparations, while Zinterol's primary effects are mediated through β2-adrenoceptors, the potential for interaction with β1-receptors exists, especially given that high concentrations of Zinterol can stimulate β1-adrenoceptors. nih.govnih.gov
Agonist Activity at β3-Adrenoceptors and Subtype Differentiation
Research has demonstrated that this compound also acts as a potent, high-efficacy agonist at β3-adrenoceptors. nih.gov In studies using mouse primary brown adipocytes, which express β1- and β3-adrenoceptors but not β2-adrenoceptors, Zinterol was a full agonist in increasing cyclic AMP levels. nih.gov This effect was nearly completely absent in adipocytes from β3-adrenoceptor knockout mice, confirming the compound's activity at this receptor subtype. nih.gov
Furthermore, in Chinese hamster ovary (CHO-K1) cells expressing either the mouse or human β3-adrenoceptor, Zinterol acted as a full agonist. nih.gov Notably, at the human β3-adrenoceptor, Zinterol was found to be more potent in increasing cyclic AMP levels than the selective β3-adrenoceptor agonist CL316243. nih.gov In rat ileum, the relaxation caused by Zinterol was blocked by a β3-adrenoceptor antagonist, further indicating its activity at this subtype. nih.gov
| Biological System | Observed Effect | Reference |
|---|---|---|
| Mouse Primary Brown Adipocytes | Full agonist in increasing cyclic AMP levels. | nih.gov |
| CHO-K1 Cells (expressing human β3-adrenoceptor) | More potent than CL316243 in increasing cyclic AMP. | nih.gov |
| Rat Ileum | Relaxation blocked by a β3-adrenoceptor antagonist. | nih.gov |
Comparative Receptor Binding Profiles with Other Adrenergic Ligands
When compared to other adrenergic ligands, Zinterol's receptor binding profile highlights its distinct selectivity. For example, while the non-selective agonist Isoprenaline stimulates both β1 and β2-adrenoceptors, Zinterol's stimulation of adenylate cyclase is mediated entirely by β2-receptors. nih.gov Its effects can be blocked by the β2-selective antagonist ICI 118551, but not by the β1-selective antagonist betaxolol. nih.gov
In studies on human atrium, the positive inotropic and lusitropic effects of Zinterol were unaffected by the β1-selective antagonist CGP 20712A but were surmountably blocked by the β2-selective antagonist ICI 118551. nih.gov This contrasts with the effects of a non-selective agonist like (-)-isoprenaline, whose effects would be sensitive to both types of antagonists. nih.gov
In terms of efficacy, a study examining a range of β-adrenoceptor agonists found that Zinterol is more selective for the β2-adrenoceptor than the β1-adrenoceptor based on its intrinsic activity and efficacy. nih.gov This differentiates it from agonists like isoprenaline and salmeterol, which are roughly equally efficacious at both human β1- and β2-adrenoceptors. nih.gov
Intracellular Signaling Cascades Modulated by Zinterol Hydrochloride
G-Protein Coupling Mechanisms Induced by Zinterol (B47285) Hydrochloride
The initial and most critical step in zinterol hydrochloride's mechanism of action is its binding to β-adrenoceptors, which leads to the activation of heterotrimeric G-proteins. This interaction is not monolithic; zinterol can induce coupling to different types of G-proteins, leading to diverse and sometimes opposing downstream effects.
A primary signaling pathway for β-adrenoceptors involves coupling to the stimulatory G-protein, Gs. ahajournals.org Upon activation by zinterol, the α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase. ahajournals.orgnih.gov This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. nih.govgenome.jpgenome.jp Studies have shown that zinterol can stimulate cAMP accumulation in various cell types, including rat skeletal muscle cells and CHO-K1 cells expressing human β3-adrenoceptors. nih.govresearchgate.net This Gs-mediated pathway is fundamental to many of the physiological responses attributed to β-agonist stimulation. ahajournals.org
In addition to its well-established coupling to Gs, zinterol-activated β2-adrenoceptors can also couple to inhibitory G-proteins (Gi). ahajournals.orgahajournals.org This dual coupling has been observed in murine cardiac myocytes. ahajournals.org Activation of Gi proteins can counteract the effects of Gs activation, primarily by inhibiting adenylyl cyclase, thereby attenuating the production of cAMP. nih.gov In some instances, the concurrent activation of Gi can mask the stimulatory effects mediated by Gs. ahajournals.orgnih.gov For example, in murine ventricular myocytes, the stimulatory effect of zinterol on L-type Ca2+ current was significantly enhanced after the inactivation of Gi proteins with pertussis toxin (PTX), highlighting the inhibitory influence of the Gi pathway. nih.govahajournals.org Specifically, zinterol has been shown to increase the activation of Gi2 and Gi3 subtypes. ahajournals.org
Cyclic Adenosine Monophosphate (cAMP) Production and Compartmentalization
As a direct consequence of adenylyl cyclase activation, this compound stimulation leads to an increase in intracellular cAMP levels. nih.govnih.gov Research in rat skeletal muscle cells demonstrated a concentration-dependent increase in cAMP accumulation in response to zinterol. nih.gov However, the functional consequences of this cAMP production are not always straightforward, due to the phenomenon of signal compartmentalization. In adult ventricular myocytes, for instance, cAMP signaling derived from β2-adrenoceptor activation is believed to be localized within specific microdomains, such as caveolae. nih.gov This spatial restriction can lead to discrete downstream effects, selectively modulating certain cellular processes without causing a global cellular response. ahajournals.org For example, selective β2-AR stimulation with zinterol in these cells resulted in a localized phosphorylation of phospholamban without a significant change in the L-type Ca2+ current. nih.gov
Protein Kinase A (PKA)-Dependent and -Independent Signaling Pathways
The primary effector of cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). genome.jp Upon binding of cAMP, the regulatory subunits of PKA dissociate from the catalytic subunits, which are then free to phosphorylate a variety of substrate proteins on serine and threonine residues. genome.jp This PKA-dependent pathway is a cornerstone of β-adrenergic signaling, mediating many of the downstream effects of zinterol, such as the modulation of ion channels and metabolic enzymes. ahajournals.orgnih.gov For instance, the stimulatory effect of zinterol on L-type Ca2+ current in cardiac myocytes is mediated by PKA-dependent phosphorylation. nih.govnih.gov
However, evidence also suggests the existence of PKA-independent signaling pathways activated by zinterol. In some contexts, β2-adrenoceptor signaling can proceed through alternative effectors. nih.gov For example, studies in atrial myocytes have suggested that under conditions of PKA inhibition, zinterol can stimulate cytosolic phospholipase A2 (cPLA2) through a Raf-1/MEK/ERK pathway. plos.org
Modulation of Ion Channel Activity: L-type Calcium Current (ICa)
A significant downstream target of zinterol-initiated signaling is the L-type calcium channel, which mediates the L-type calcium current (ICa). nih.govwikipedia.org In cardiac myocytes from various species, including frogs, rats, and humans, zinterol has been shown to increase ICa. nih.gov This enhancement is typically mediated by the classical Gs-adenylyl cyclase-cAMP-PKA pathway, leading to phosphorylation of the channel or associated proteins, which increases its open probability. nih.govnih.gov
However, the effect of zinterol on ICa can be complex due to the dual coupling to Gs and Gi proteins. In wild-type mouse ventricular myocytes, zinterol produced only a modest increase in ICa. nih.gov This effect was significantly augmented when Gi proteins were inhibited, indicating a concurrent inhibitory signal. nih.gov Interestingly, in these specific cells, the stimulatory effect of zinterol on ICa was found to be mediated by β1-adrenoceptors, not β2-adrenoceptors. nih.gov
Downstream Protein Phosphorylation Events Initiated by this compound
The activation of PKA and other kinases by zinterol leads to the phosphorylation of numerous downstream proteins, thereby altering their activity and function. One key substrate in cardiac myocytes is phospholamban (PLB). nih.gov Phosphorylation of PLB at Serine 16 by PKA relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum. nih.gov Selective β2-adrenoceptor stimulation with zinterol has been shown to induce this specific phosphorylation event. nih.gov
In addition to PLB, other proteins are also targets of zinterol-induced phosphorylation. In some cellular systems, zinterol can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 mitogen-activated protein kinase (MAPK). researchgate.netplos.org These phosphorylation events can initiate further signaling cascades involved in processes like cell growth and inflammation.
Preclinical Investigations of Zinterol Hydrochloride Pharmacodynamics
In Vitro Cellular Models for Zinterol (B47285) Hydrochloride Research
In vitro studies using isolated cell systems have been crucial in elucidating the specific molecular and cellular mechanisms of zinterol hydrochloride. These models allow for controlled investigation of its receptor interactions and downstream signaling pathways.
Cardiac Myocyte Models (e.g., Rat, Guinea Pig, Frog, Human)
The effects of zinterol have been investigated across cardiac myocytes from various species, revealing notable differences in β-adrenoceptor (β-AR) subtype signaling. In adult rat ventricular myocytes, zinterol's effects are complex. While it can increase particulate cyclic AMP (cAMP), this is not always directly correlated with a positive inotropic effect. rndsystems.com Some studies on rat cardiac L-type Ca2+ channels found that zinterol's effects were mediated by β1-ARs, not β2-ARs. frontiersin.org However, in neonatal rat ventricular myocytes, β2-AR stimulation with zinterol leads to increased cAMP accumulation, enhanced protein phosphorylation, and an increase in the amplitude and kinetics of contraction, similar to β1-AR stimulation. rndsystems.com
In guinea pig ventricular myocytes, zinterol has been shown to stimulate the L-type Ca2+ current (ICa(L)) through β1-ARs. nih.gov Similarly, studies on myocytes from dogs pointed to a β1-AR mediated effect. nih.gov
In contrast, research on human cardiac tissue demonstrates a more prominent role for the β2-AR. In human atrial preparations, zinterol activation of β2-adrenoceptors leads to protein phosphorylation and subsequent contractile and relaxant effects via a cAMP-dependent pathway. researchgate.net In ventricular myocardium from patients with terminal heart failure, zinterol has been shown to hasten relaxation and mediate the phosphorylation of key regulatory proteins like phospholamban and troponin I through β2-AR activation. researchgate.netscispace.com Furthermore, in myocytes from failing human hearts, zinterol elicited an augmented intracellular calcium transient amplitude response, highlighting the potential dependence on β2-AR activation for inotropic support in heart failure. scispace.com
| Cell Model | Primary Receptor Subtype Activated by Zinterol | Observed Effect | Citation |
| Rat (adult) | β1-AR | Stimulation of L-type Ca2+ current. frontiersin.org | |
| Rat (neonate) | β2-AR | Increased cAMP, enhanced contractility. rndsystems.com | |
| Guinea Pig | β1-AR | Stimulation of L-type Ca2+ current. nih.gov | |
| Dog | β1-AR | Stimulation of L-type Ca2+ current. nih.gov | |
| Human (atrium) | β2-AR | Protein phosphorylation, contractile/relaxant effects. researchgate.net | |
| Human (failing ventricle) | β2-AR | Hastened relaxation, protein phosphorylation, augmented Ca2+ transient. researchgate.netscispace.com |
Adipocyte Systems (e.g., Mouse Primary Brown Adipocytes, CHO-K1 Cells)
Zinterol has been identified as a potent agonist at β3-adrenoceptors, an action investigated in adipocyte and recombinant cell systems. In mouse primary brown adipocytes, which express β1- and β3-ARs but not β2-ARs, zinterol acted as a full agonist, stimulating increases in cyclic AMP (cAMP) levels. nih.gov This effect was nearly completely absent in adipocytes from β3-adrenoceptor knockout mice, confirming the primary role of the β3-AR in this response. nih.gov
Furthermore, zinterol was also a full agonist for increasing glucose uptake in these brown adipocytes. nih.gov In Chinese Hamster Ovary (CHO-K1) cells engineered to express either mouse or human β3-adrenoceptors, zinterol demonstrated full agonism by increasing cAMP levels and extracellular acidification rates, a measure of cellular metabolism. nih.gov Notably, at the human β3-adrenoceptor, zinterol was found to be more potent at increasing cAMP than the selective β3-AR agonist CL316243. nih.gov
Neuronal Cell Culture Systems
Detailed preclinical investigations of this compound's direct pharmacodynamic effects on specific neuronal cell culture systems, such as PC12 or SH-SY5Y lines, are not extensively documented in the available scientific literature. While these cell lines are common models for neurobiological research, and studies have examined the effects of various adrenergic agonists, specific data detailing the functional response to zinterol in these models could not be identified in the performed searches. biocrick.comnih.govplos.org One fragmented result mentioned the use of zinterol in NG108-15 neuroblastoma-glioma cells, but did not provide sufficient detail on its specific effects. scispace.com
In Vivo Animal Models for Functional Characterization (Excluding Safety/Toxicity Phenotypes)
In vivo studies in animal models have provided insight into the integrated physiological effects of this compound, particularly within the cardiovascular system.
Cardiovascular System: Electrophysiological and Contractile Effects in Rodents and Lagomorphs
Preclinical studies in lagomorphs and rodents have highlighted the functional cardiovascular effects of zinterol, particularly its arrhythmogenic potential in the context of heart failure.
In an arrhythmogenic rabbit model of heart failure (a lagomorph model), intravenous administration of zinterol induced ventricular arrhythmias, including ventricular tachycardia. forlabs.co.uk This pro-arrhythmic effect was preventable by the administration of a β2-AR antagonist, indicating that the arrhythmogenesis is mediated by β2-adrenoceptor stimulation. forlabs.co.uk The underlying mechanism in isolated myocytes from these heart failure rabbits was identified as sarcoplasmic reticulum Ca2+ overload, leading to spontaneous Ca2+ release and aftercontractions. forlabs.co.uk
In a rodent model, the progeny of rats exposed to sympathetic stress during gestation showed altered cardiovascular function. frontiersin.org While zinterol itself was not the primary agent studied for inducing long-term changes, it was used in binding assays on heart membrane fractions from these animals to characterize receptor affinity. The study found a decreased affinity of zinterol for β-adrenergic receptors in the stressed progeny, suggesting that prenatal stress can induce permanent changes in the heart's adrenergic response system. frontiersin.org
| Animal Model | Condition | Key Finding with Zinterol | Implied Mechanism | Citation |
| Rabbit (Lagomorph) | Heart Failure | Induced ventricular arrhythmias. | β2-AR stimulation leading to SR Ca2+ overload and aftercontractions. | forlabs.co.uk |
| Rat (Rodent) | Progeny of dams exposed to prenatal stress | Decreased binding affinity for cardiac β-adrenergic receptors. | Permanent changes to the heart's adrenergic response system due to prenatal stress. | frontiersin.org |
Metabolic Regulation: Glucose Uptake and Energy Metabolism in Muscle
This compound, a selective β2-adrenoceptor (β2-AR) agonist, has been shown to play a crucial role in modulating glucose uptake and energy metabolism in skeletal muscle. nih.govnih.gov Studies utilizing the rat skeletal muscle cell line (L6 cells) have demonstrated that zinterol potently stimulates glucose transport. nih.gov The mechanism of action involves multiple signaling pathways.
Primarily, the activation of β2-AR by zinterol stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This aligns with the classical Gs protein-coupled receptor pathway. Research indicates that zinterol-stimulated glucose uptake is partially inhibited by the adenylate cyclase inhibitor 2′,5′-dideoxyadenosine, confirming the involvement of cAMP. nih.gov Furthermore, the phosphodiesterase 4 (PDE4) inhibitor, rolipram, sensitizes the glucose uptake response to zinterol, suggesting a stimulatory role for cAMP in this process. nih.gov
Interestingly, the pathway is not entirely dependent on protein kinase A (PKA), a primary effector of cAMP. The PKA inhibitor 4-cyano-3-methylisoquinoline (B179422) did not inhibit, and in some cases even enhanced, zinterol-stimulated glucose uptake, suggesting PKA may have a negative regulatory role in this specific β2-AR-mediated effect. nih.gov
Investigations have also revealed the involvement of a Phosphatidylinositol 3-kinase (PI3K) dependent pathway, which is typically associated with insulin (B600854) signaling. The PI3K inhibitor LY294002 was found to inhibit glucose uptake stimulated by both insulin and zinterol. nih.gov However, unlike insulin, zinterol does not appear to cause the phosphorylation of Akt, a downstream target of PI3K. nih.gov This suggests that β2-AR-mediated glucose uptake in L6 cells involves a complex interplay of both cAMP and PI3K signaling pathways, distinct from the canonical insulin pathway. nih.gov In other muscle cell models (L8 cells), zinterol was found to stimulate the release of lactate (B86563), an indicator of increased glycolysis, further demonstrating its influence on energy metabolism. nih.gov
| Agent | Target Pathway | Observed Effect on Zinterol-Stimulated Glucose Uptake | Reference |
|---|---|---|---|
| ICI 118551 | β2-AR Antagonist | Abolished zinterol-stimulated cAMP accumulation | nih.gov |
| 2′,5′-dideoxyadenosine (ddA) | Adenylyl Cyclase Inhibitor | Partially inhibited zinterol-stimulated glucose uptake | nih.gov |
| Rolipram | PDE4 Inhibitor | Sensitized the glucose uptake response to zinterol | nih.gov |
| 4-cyano-3-methylisoquinoline (4CM) | PKA Inhibitor | Did not inhibit, and appeared to sensitize the response | nih.gov |
| LY294002 / Wortmannin | PI3K Inhibitor | Inhibited zinterol-stimulated glucose uptake | nih.govnih.gov |
| Pertussis Toxin (PTX) | Gi protein Inhibitor | Significantly reduced zinterol-stimulated glucose uptake | nih.gov |
Neuropharmacological Aspects: Glycogen (B147801) Turnover and Memory Consolidation in Avian Models
Studies in avian models, specifically day-old domestic chicks, have provided significant insights into the neuropharmacological effects of this compound, particularly concerning memory formation. researchgate.netnih.gov Research demonstrates that zinterol can enhance the consolidation of memory for weakly-reinforced learning tasks. researchgate.netfrontiersin.org This effect is critically linked to its ability to stimulate glycogenolysis—the breakdown of glycogen to provide glucose—in the brain. nih.gov
The process is understood to be mediated by the activation of β2-adrenoceptors located on astrocytes. nih.gov Noradrenaline released after a learning event typically stimulates these receptors, triggering glycogenolysis, which supplies energy substrates like lactate to neurons, a process essential for long-term memory formation. Zinterol administration mimics this effect, promoting memory consolidation where it would otherwise fail. researchgate.net
The timing of zinterol administration is crucial. It is effective at promoting memory when given immediately after training and up to 30 minutes post-training. researchgate.netfrontiersin.org The importance of glycogen metabolism in this process is highlighted by experiments where the inhibition of glycogenolysis prevents zinterol from consolidating memory. nih.govfrontiersin.orgunil.ch Conversely, the process also relies on a readily available pool of glycogen. If glycogen synthesis is blocked (for example, by the α2-AR antagonist ARC239), this pool can be depleted within 10 minutes, rendering subsequent zinterol administration ineffective. nih.govresearchgate.net This indicates that a rapid turnover of glycogen—both its synthesis and breakdown—is indispensable for memory consolidation. nih.govresearchgate.net
| Experimental Condition | Key Finding | Inferred Mechanism | Reference |
|---|---|---|---|
| Weakly-reinforced training followed by zinterol injection | Enhanced memory consolidation | Zinterol activates β2-ARs, promoting glycogenolysis required for memory | researchgate.netfrontiersin.org |
| Inhibition of glycogenolysis (with DAB) before zinterol | Zinterol's memory-enhancing effect is prevented | Confirms that glycogen breakdown is necessary for the effect of zinterol | nih.govfrontiersin.org |
| Inhibition of glycogen synthesis (with ARC239) before zinterol | Zinterol fails to promote consolidation if administered >10 min after the inhibitor | Demonstrates the need for a readily accessible, rapidly turned-over glycogen pool | nih.govresearchgate.net |
| Intracerebral injection of β-amyloid followed by zinterol | Zinterol rescues memory loss over a limited time window, but not during peak glycogenolysis promotion | Suggests a complex interaction between β-amyloid pathology and adrenergic signaling in memory |
Receptor Dimerization and Functional Heterodimerization Mechanisms
The functional effects of this compound are also modulated by the ability of its target, the β2-adrenergic receptor (β2-AR), to form dimers with other receptors. This receptor dimerization, particularly heterodimerization, can significantly alter signaling outcomes.
A notable example is the heterodimerization of the β2-AR with the 5-hydroxytryptamine receptor 2B (5-HT2BR). ahajournals.orgnih.gov Studies in rodent cardiomyocytes have shown that β2-agonists, including zinterol, markedly promote the formation of β2-AR/5-HT2BR heterodimers. ahajournals.orgnih.govresearchgate.net This interaction is not merely structural; it is functionally indispensable for the cardioprotective signaling associated with β2-AR activation. Specifically, the heterodimer enhances the coupling of the β2-AR to the inhibitory G-protein (Gi) pathway, leading to the activation of the pro-survival PI3K-Akt signaling cascade. ahajournals.orgahajournals.org Pharmacological inhibition or knockdown of the 5-HT2BR attenuates this β2-AR-stimulated Gi signaling and its associated cardioprotective effects. ahajournals.orgnih.gov
The β2-AR can also form heterodimers with the β1-adrenergic receptor (β1-AR), as they are often co-expressed in the same tissues. nih.gov This interaction, however, appears to have an inhibitory effect on certain β2-AR functions. The formation of β1-AR/β2-AR heterodimers has been shown to inhibit the agonist-promoted internalization of the β2-AR and its ability to activate the ERK1/2 MAPK signaling pathway. nih.gov This suggests that heterodimerization can selectively channel β2-AR signaling away from certain pathways while preserving others, such as adenylyl cyclase activation. nih.gov
Furthermore, evidence suggests that β2-ARs can exist as homodimers in a resting state, a formation that appears to be dependent on membrane cholesterol. nih.gov This dimeric state is linked to the receptor's constitutive activity and the production of basal cAMP levels. nih.gov This adds another layer of complexity, where the oligomeric state of the receptor, influenced by agonists like zinterol and the local membrane environment, dictates the ultimate physiological response.
Structure Activity Relationship Sar of Zinterol Hydrochloride
Identification of Key Structural Moieties for β-Adrenoceptor Agonism
The pharmacological profile of Zinterol (B47285) hydrochloride is fundamentally dictated by the interplay of its core structural features: the methanesulfonamidophenylethanolamine backbone and a distinctive N-aralkyl substituent.
The foundational phenylethanolamine structure is a common scaffold for many adrenergic agonists. For potent interaction with β-adrenoceptors, certain structural elements are considered essential. These include the aromatic ring, the ethanolamine (B43304) side chain, and the amine group. In Zinterol, the phenyl ring is substituted with a hydroxyl group and a methanesulfonamide (B31651) group. The hydroxyl group is crucial for hydrogen bonding interactions within the receptor's binding site. The methanesulfonamide moiety at the meta-position, a feature it shares with its predecessor soterenol (B1681963), is a critical determinant of its β2-selectivity. This group acts as a "phenol equivalent," capable of forming important hydrogen bonds with the receptor, similar to the catechol hydroxyl groups found in non-selective agonists like isoproterenol (B85558). However, the methanesulfonamide group's electronic properties and steric bulk contribute to a more favorable interaction with the β2-adrenoceptor subtype over the β1 subtype.
A pivotal element in the structure of Zinterol is the N-aralkyl substituent: a 1,1-dimethyl-2-phenylethyl group. Comparative studies have demonstrated that the substitution of an N-alkyl group (as seen in soterenol) with an N-aralkyl group significantly enhances β2-selectivity. nih.gov This bulky, lipophilic group is believed to interact with a hydrophobic pocket within the β2-adrenoceptor, an interaction that is less favorable in the β1-adrenoceptor subtype. This specific N-substitution is a key contributor to Zinterol's potent and selective β2-agonist activity. nih.gov
The ethanolamine side chain, containing a hydroxyl group at the β-carbon, is another crucial feature. This hydroxyl group is known to be vital for high-affinity binding to the adrenergic receptor, likely through hydrogen bonding with a serine residue in the receptor's binding pocket.
Stereochemical Influence on Receptor Selectivity and Potency
Like many phenylethanolamine-based drugs, Zinterol hydrochloride possesses a chiral center at the β-carbon of the ethanolamine side chain. This stereocenter gives rise to two enantiomers, (R)-Zinterol and (S)-Zinterol. It is a well-established principle in the SAR of β-adrenergic agonists that the (R)-enantiomer is significantly more potent than the (S)-enantiomer. This stereoselectivity is attributed to the specific three-point binding model of the agonist with the receptor, where the (R)-configuration of the β-hydroxyl group allows for optimal hydrogen bonding with a key serine residue in the active site of the β2-adrenoceptor.
Rational Design Principles for Zinterol Analogs
The development of Zinterol itself can be viewed as a successful application of rational drug design principles, building upon the structure of earlier β-agonists. The journey from non-selective catecholamines like isoproterenol to selective agents like Zinterol showcases a systematic approach to modifying chemical structures to achieve desired pharmacological profiles.
The key design principle evident in Zinterol's structure is the modification of the catechol ring and the N-substituent to enhance β2-selectivity. The replacement of a catechol hydroxyl group with the methanesulfonamide group in soterenol was an initial step in this direction, aiming to improve metabolic stability and selectivity. The subsequent modification of the N-substituent from a simple alkyl group in soterenol to the bulky aralkyl group in Zinterol was a rational step to further probe and exploit the structural differences between the β1 and β2-adrenoceptor binding sites. nih.gov This led to a significant increase in β2-selectivity.
The rational design of future Zinterol analogs would likely follow these established principles:
Modification of the N-Aralkyl Substituent: Further exploration of the size, shape, and electronic properties of the N-substituent could lead to even greater selectivity and potency. Introducing different aromatic or heterocyclic rings, or altering the linker between the nitrogen and the aromatic ring, could fine-tune the interaction with the hydrophobic pocket of the β2-receptor.
Alterations to the Methanesulfonamide Moiety: While the methanesulfonamide group is crucial for β2-selectivity, subtle modifications, such as altering the alkyl group on the sulfur or replacing it with other bioisosteric groups, could be explored to optimize interactions with the receptor.
Introduction of Additional Functional Groups: The addition of other functional groups to the aromatic ring or the N-substituent could introduce new interactions with the receptor, potentially leading to compounds with altered duration of action or improved pharmacokinetic properties.
By systematically applying these rational design principles, medicinal chemists can continue to refine the structure of Zinterol to develop novel β2-adrenergic agonists with enhanced therapeutic profiles.
Synthetic Routes and Derivative Chemistry of Zinterol Hydrochloride
Original Synthetic Strategies for Zinterol (B47285) Hydrochloride
While a specific, detailed, publicly available original synthetic route for Zinterol hydrochloride is not readily found in the common literature, its structure, N-[5-[2-[(1,1-dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide hydrochloride, suggests a retrosynthetic analysis pointing to key precursors. The core of the molecule is a phenylethanolamine structure, which is a common motif in many adrenergic agonists.
A plausible synthetic approach, based on the synthesis of structurally related β-agonist compounds, would likely involve the condensation of a protected and activated phenylethanone derivative with the appropriate amine, followed by reduction of the ketone and deprotection.
A hypothetical retrosynthetic disconnection of Zinterol would yield two primary building blocks:
A substituted α-haloacetophenone.
The amine: 1,1-dimethyl-2-phenylethylamine.
The synthesis would then proceed as follows:
Preparation of the Ketone Intermediate: The synthesis would likely start from a substituted phenol, such as 4-hydroxy-3-(methanesulfonamido)acetophenone. This intermediate could be prepared by the methanesulfonylation of 4-hydroxy-3-aminoacetophenone. The hydroxyl group would likely be protected, for instance, as a benzyl (B1604629) ether, to prevent unwanted side reactions.
Halogenation: The protected acetophenone (B1666503) would then undergo α-bromination to yield the corresponding α-bromoacetophenone.
Condensation with the Amine: The α-bromoacetophenone intermediate would then be reacted with 1,1-dimethyl-2-phenylethylamine. This nucleophilic substitution reaction forms the aminoketone.
Reduction and Deprotection: The carbonyl group of the aminoketone is then reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride. This step creates the chiral center of the molecule. Without a chiral reducing agent or resolution, a racemic mixture would be formed. Finally, removal of the protecting group from the phenolic hydroxyl group, followed by conversion to the hydrochloride salt, would yield this compound.
| Step | Reaction | Key Reagents |
| 1 | Preparation of Ketone Intermediate | 4-hydroxy-3-aminoacetophenone, Methanesulfonyl chloride, Benzyl bromide |
| 2 | Halogenation | Bromine or N-Bromosuccinimide |
| 3 | Condensation with Amine | 1,1-dimethyl-2-phenylethylamine |
| 4 | Reduction and Deprotection | Sodium borohydride, Hydrogen/Palladium on carbon |
Challenges and Innovations in this compound Synthesis
The synthesis of this compound, like many multi-step syntheses of chiral pharmaceuticals, presents several challenges. Innovations in synthetic methodology aim to address these issues to improve efficiency, cost-effectiveness, and stereoselectivity.
Challenges:
Stereocontrol: The reduction of the ketone intermediate creates a stereocenter. Achieving high enantioselectivity is a significant challenge. Classical methods might involve the resolution of the racemic mixture, which is often inefficient as it discards half of the product.
Process Safety and Environmental Impact: The use of hazardous reagents like bromine and the generation of waste are concerns in large-scale production.
Innovations:
Asymmetric Synthesis: Modern synthetic methods focus on the enantioselective synthesis of β-amino alcohols. This can be achieved through the use of chiral catalysts for the reduction of the ketone or through the use of chiral auxiliaries. For example, asymmetric hydrogenation using chiral ruthenium or rhodium catalysts can provide the desired enantiomer with high selectivity.
Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative for the reduction of the ketone intermediate to the desired alcohol enantiomer.
Process Intensification and Flow Chemistry: The adoption of continuous flow manufacturing can improve safety, reduce reaction times, and allow for better control over reaction parameters. This approach can be particularly beneficial for hazardous reactions like bromination.
| Challenge | Potential Innovation | Benefit |
| Lack of Stereocontrol | Asymmetric Catalysis, Biocatalysis | Higher yield of the desired enantiomer, reduced waste |
| Use of Protecting Groups | Orthogonal protecting group strategies, direct functionalization | Fewer synthetic steps, increased overall yield |
| Process Safety | Flow Chemistry, less hazardous reagents | Improved safety, better process control, reduced environmental impact |
Chemical Modifications and Generation of Research Probes
Chemical modifications of this compound are crucial for generating research probes to study the structure, function, and localization of β2-adrenergic receptors. These probes are designed to have specific properties, such as radioactivity, fluorescence, or the ability to form covalent bonds with the receptor.
Radiolabeled Analogs:
Radiolabeling Zinterol or a close analog with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for its use in receptor binding assays to determine the affinity of other compounds and to quantify receptor density in tissues. The synthesis of a radiolabeled version would typically involve introducing the radioisotope in one of the final steps of the synthesis to maximize the incorporation of the expensive isotope.
Fluorescent Probes:
Fluorescent derivatives of Zinterol can be synthesized by attaching a fluorophore to a part of the molecule that is not critical for receptor binding. This often involves synthesizing an analog of Zinterol with a linker arm that can be coupled to a fluorescent dye. These probes are valuable for visualizing the localization and trafficking of β2-adrenergic receptors in living cells using fluorescence microscopy.
Photoaffinity Probes:
Photoaffinity probes are designed to bind to the receptor and then, upon exposure to light, form a covalent bond with it. This allows for the identification and characterization of the receptor protein. A photoaffinity analog of Zinterol could be created by incorporating a photoreactive group, such as a diazirine or an azide, into the molecule. The design of such probes requires careful consideration of the structure-activity relationship to ensure that the modification does not significantly impair receptor binding.
| Probe Type | Modification | Application |
| Radiolabeled | Incorporation of ³H or ¹⁴C | Receptor binding assays, receptor quantification |
| Fluorescent | Attachment of a fluorophore via a linker | Visualization of receptor localization and trafficking |
| Photoaffinity | Incorporation of a photoreactive group (e.g., diazirine, azide) | Covalent labeling and identification of the receptor protein |
Comparative Pharmacology of Zinterol Hydrochloride with Reference Adrenergic Ligands
Distinctions from Non-Selective β-Adrenoceptor Agonists
The primary distinction between Zinterol (B47285) and non-selective β-adrenoceptor agonists, such as isoproterenol (B85558), lies in their receptor selectivity. Zinterol shows a marked preference for β2-adrenoceptors over β1-adrenoceptors, whereas isoproterenol stimulates both receptor subtypes. tocris.com This selectivity influences their physiological effects.
Studies have demonstrated that Zinterol is potent in relaxing airway smooth muscle, a tissue rich in β2-receptors. In contrast, its effects on cardiac tissue, where β1-receptors are predominant, are less pronounced compared to non-selective agonists. For instance, isoproterenol is significantly more potent than Zinterol in increasing heart rate. nih.gov
Research on isolated rat ventricular myocytes, which contain both β1- and β2-receptors, has provided further insight. While both Zinterol and the non-selective agonist isoproterenol can stimulate these cells, their mechanisms and the magnitude of their effects can differ, particularly in the context of receptor subtype-specific signaling pathways. ahajournals.org In studies on airway tissue, isoproterenol was found to be more potent than Zinterol in relaxing carbachol-contracted tissues. psu.edu
Table 1: Comparative Effects of Zinterol and Isoproterenol
| Feature | Zinterol Hydrochloride | Isoproterenol Hydrochloride |
|---|---|---|
| Receptor Selectivity | Selective for β2-adrenoceptors. rndsystems.comtocris.com | Non-selective for β1- and β2-adrenoceptors. tocris.com |
| Bronchodilation | Effective bronchodilator. ncats.ioncats.io | Potent bronchodilator. tocris.comnih.gov |
| Cardiac Stimulation | Less pronounced cardiac effects. | Significant increases in heart rate and contractility. nih.gov |
| Potency on Heart Rate | Lower potency in increasing heart rate compared to Isoproterenol. nih.gov | High potency in increasing heart rate. nih.gov |
Comparison with Other Selective β2-Adrenoceptor Agonists
When compared to other selective β2-adrenoceptor agonists like salbutamol, Zinterol demonstrates a distinct pharmacological profile. Both compounds are effective bronchodilators due to their action on β2-receptors in the airways. thekingsleyclinic.comsigmaaldrich.com
Studies comparing the bronchodilator efficacy and β2-selectivity of various agonists have been conducted. For example, one study comparing rimiterol, salbutamol, and isoprenaline in man showed that all three protected against histamine-induced bronchoconstriction. nih.gov While direct comparative data between Zinterol and a wide range of other selective β2-agonists is limited in the provided context, the principle of their action remains the relaxation of airway smooth muscle. sigmaaldrich.com The potency and efficacy of these agonists can vary based on their chemical structure and interaction with the β2-adrenoceptor. oup.com
Table 2: Comparison of Selective β2-Adrenoceptor Agonists
| Compound | Primary Action | Key Characteristics |
|---|---|---|
| This compound | Selective β2-adrenoceptor agonist. | Used in research to study β2-adrenoceptor function. nih.govnih.gov |
| Salbutamol | Selective β2-adrenoceptor agonist. sigmaaldrich.com | A commonly used bronchodilator for asthma. sigmaaldrich.comwoolcock.org.au |
Interaction Profiles with β-Adrenoceptor Antagonists
The effects of Zinterol are competitively antagonized by β-adrenoceptor antagonists, also known as beta-blockers. The nature of this interaction depends on the selectivity of the antagonist.
Non-selective β-blockers, such as propranolol, will antagonize the effects of Zinterol at β2-receptors. nih.gov Studies have shown that the effects of Zinterol on locomotor activity and other behaviors in rats can be blocked by pretreatment with propranolol. nih.gov
Selective β1-antagonists, like practolol (B1678030), are less effective at blocking the β2-mediated effects of Zinterol. ahajournals.org Conversely, selective β2-antagonists would be expected to potently inhibit the actions of Zinterol. For example, in studies of human trabecular meshwork, which contains predominantly β2-receptors, Zinterol's binding was more effectively competed by β2-selective agents than by the β1-selective practolol. arvojournals.orgresearchgate.net This differential antagonism confirms the β2-selectivity of Zinterol.
Research on rat renal cortex membranes, which contain both β1- and β2-receptors, used practolol and Zinterol in competition binding assays to determine the relative proportions of these receptor subtypes. ahajournals.org
Table 3: Interaction of Zinterol with β-Adrenoceptor Antagonists
| Antagonist | Selectivity | Interaction with Zinterol |
|---|---|---|
| Propranolol | Non-selective β-antagonist. goodrx.com | Effectively blocks the β2-mediated effects of Zinterol. nih.gov |
| Practolol | Selective β1-antagonist. nih.gov | Less effective in antagonizing the effects of Zinterol at β2-receptors. ahajournals.orgarvojournals.org |
| ICI 118,551 | Selective β2-antagonist. ahajournals.org | Potently antagonizes the β2-mediated effects of Zinterol. ahajournals.org |
Mentioned Compounds
Advanced Methodologies in Zinterol Hydrochloride Research
Electrophysiological Techniques (e.g., Patch-Clamp for ICa)
Electrophysiological studies have been instrumental in elucidating the effects of Zinterol (B47285) hydrochloride on ion channel activity, particularly the L-type calcium current (ICa), which is crucial for cardiac muscle contraction. The whole-cell patch-clamp technique has been a primary tool in this area of research.
Studies on frog ventricular myocytes using the whole-cell patch-clamp technique have demonstrated that the β2-adrenergic agonist zinterol increases ICa in a concentration-dependent manner. nih.gov The half-maximal effective concentration (EC50) for this effect was determined to be 2.2 nM. nih.gov This stimulatory effect of zinterol was competitively antagonized by the β2-adrenergic antagonist ICI 118,551. nih.gov Further investigations in rat ventricular and human atrial myocytes also showed an increase in ICa in response to zinterol, with maximal effects observed at concentrations of 10 µM and 1 µM, respectively. nih.gov The stimulatory effect of zinterol on ICa is mediated by the activation of adenylyl cyclase and subsequent cAMP-dependent phosphorylation, as the effect was completely antagonized by a selective peptide inhibitor of cAMP-dependent protein kinase, PKI(15-22). nih.gov
In murine ventricular myocytes, zinterol at a concentration of 10 μM was found to significantly increase the amplitude of the L-type Ca2+ current (ICa(L)) by 19±5%. nih.gov This effect was notably enhanced to a 76±13% increase after the inactivation of Gi-proteins with pertussis-toxin (PTX). nih.gov However, in this specific model, the effect of zinterol was determined to be mediated by the β1-adrenoceptor subtype, as it was blocked by the β1-selective antagonist CGP 20712A and unaffected by the β2-selective antagonist ICI 118,551. nih.gov
The following table summarizes the electrophysiological findings of Zinterol on L-type calcium current in various cardiac preparations.
| Cell Type | Technique | Zinterol Concentration | Effect on ICa | Antagonist | Reference |
| Frog Ventricular Myocytes | Whole-cell patch-clamp | EC50 = 2.2 nM | Increase | ICI 118,551 | nih.gov |
| Rat Ventricular Myocytes | Whole-cell patch-clamp | 10 µM (maximal effect) | Increase | PKI(15-22) | nih.gov |
| Human Atrial Myocytes | Whole-cell patch-clamp | 1 µM (maximal effect) | Increase | PKI(15-22) | nih.gov |
| Murine Ventricular Myocytes | Whole-cell patch-clamp | 10 µM | 19±5% increase | CGP 20712A | nih.gov |
| Murine Ventricular Myocytes (PTX-treated) | Whole-cell patch-clamp | 10 µM | 76±13% increase | CGP 20712A | nih.gov |
Biochemical Assays (e.g., cAMP Accumulation, G-Protein Activation Assays)
Biochemical assays are fundamental in dissecting the intracellular signaling pathways activated by Zinterol hydrochloride. These assays primarily focus on the measurement of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), and the activation of G-proteins.
In Chinese Hamster Ovary (CHO-K1) cells stably expressing human β3-adrenoceptors, zinterol was shown to cause a robust, concentration-dependent increase in cAMP accumulation. researchgate.net The potency of zinterol in this assay, expressed as the pEC50 value (the negative logarithm of the EC50), was 8.5. researchgate.net This indicates a high affinity of zinterol for the β3-adrenoceptor in this system. researchgate.net Furthermore, pretreatment of these cells with pertussis toxin led to an increased maximal cAMP accumulation in response to zinterol, suggesting that the human β3-adrenoceptor couples to both stimulatory (Gs) and inhibitory (Gi) G-proteins. researchgate.net
In contrast to these findings, studies in single canine ventricular myocytes did not show an effect of zinterol on total cAMP accumulation over a wide range of doses, even though stimulation of β1-adrenoceptors in the same cells markedly increased cAMP levels. ahajournals.org However, in freeze-clamped heart tissue from intact dogs, selective β2-adrenoceptor stimulation with zinterol (in the presence of a β1-adrenoceptor antagonist) did lead to a significant increase in total cellular cAMP, comparable to that induced by β1-adrenoceptor stimulation. ahajournals.org
The table below presents the findings from biochemical assays investigating the effect of Zinterol on cAMP accumulation.
| Cell/Tissue Type | Assay | Zinterol Potency (pEC50) | Key Finding | Reference |
| CHO-K1 cells (human β3-AR) | cAMP Accumulation | 8.5 | Robust increase in cAMP, coupling to Gs and Gi | researchgate.net |
| Canine Ventricular Myocytes | cAMP Accumulation | Not applicable | No effect on total cAMP accumulation | ahajournals.org |
| Intact Dog Heart Tissue | cAMP Accumulation | Not applicable | Significant increase in total cellular cAMP | ahajournals.org |
Molecular Biology Techniques (e.g., Gene Expression Analysis of Adrenoceptors)
Molecular biology techniques provide insights into the genetic basis of this compound's action, primarily by studying the adrenoceptors it targets. The primary target for zinterol's β2-agonist activity is the β2-adrenergic receptor, which is encoded by the ADRB2 gene. genecards.org This gene is located on chromosome 5 and encodes a member of the G protein-coupled receptor superfamily. nih.gov
While studies focusing specifically on changes in adrenoceptor gene expression following this compound treatment are not extensively detailed in the provided search results, molecular biology techniques are crucial for understanding the receptors through which zinterol mediates its effects. These techniques include:
Radioligand binding studies: Used to determine the affinity of zinterol for different adrenoceptor subtypes and to quantify receptor density in various tissues. For instance, in human right atrial appendages, competition binding assays with [125I]iodocyanopindolol have been used to characterize the relative proportions of β1- and β2-adrenoceptors. ahajournals.org
Site-directed mutagenesis and expression of receptor mutants: These techniques allow researchers to identify specific amino acid residues within the receptor that are critical for zinterol binding and activation.
Gene expression analysis (e.g., qPCR, RNA sequencing): While not specifically detailed for zinterol in the search results, these methods would be employed to investigate whether chronic exposure to this compound alters the expression levels of ADRB2 or other related genes in target tissues.
The table below lists the genes encoding the primary adrenoceptor targets of Zinterol.
| Gene Name | Encoded Protein | Function | Relevance to Zinterol | Reference |
| ADRB2 | Beta-2 Adrenergic Receptor | G protein-coupled receptor, mediates physiological responses to catecholamines. | Primary target for Zinterol's agonist activity. | genecards.orgnih.gov |
| ADRB1 | Beta-1 Adrenergic Receptor | G protein-coupled receptor, predominantly in the heart. | Zinterol can have off-target effects on this receptor subtype. | genecards.org |
| ADRA1A | Alpha-1A Adrenergic Receptor | G protein-coupled receptor involved in smooth muscle contraction. | This compound is listed as a compound related to this gene. | genecards.org |
Ex Vivo Tissue Preparations and Functional Assays
Ex vivo tissue preparations provide a crucial bridge between cellular-level studies and in vivo physiology. These assays use isolated tissues or organs to study the integrated functional response to pharmacological agents like this compound.
Research on human right atrial appendages obtained during cardiac surgery has utilized ex vivo preparations to study the effects of zinterol. ahajournals.org In these tissues, functional assays can measure parameters such as the force of contraction. Similarly, studies on trabeculae carneae from explanted human hearts have been used to establish the positive inotropic effects of zinterol. physiology.org These studies have shown that zinterol's effects are comparable in both normal and failing heart tissue. physiology.org
In isolated, electrically driven strips of human right atria, the selective β2-adrenoceptor agonist procaterol, which has a similar mechanism of action to zinterol, was shown to produce its positive inotropic effect predominantly through β2-adrenoceptor stimulation. researchgate.net This highlights the utility of ex vivo preparations in dissecting the receptor subtypes involved in a functional response.
The table below summarizes the use of ex vivo tissue preparations in this compound research.
| Tissue Preparation | Functional Assay | Key Finding with Zinterol or similar β2-agonists | Reference |
| Human Right Atrial Appendages | Measurement of contractile force | Characterization of β-adrenoceptor subtypes mediating functional responses. | ahajournals.orgresearchgate.net |
| Human Heart Trabeculae Carneae | Measurement of inotropic effects | Zinterol produces positive inotropic effects in both normal and failing heart tissue. | physiology.org |
| Canine Ventricular Myocytes | Measurement of intracellular calcium transients | Zinterol elicited an augmented intracellular calcium transient amplitude in myocytes from failing hearts. | physiology.org |
Future Directions and Unexplored Avenues in Zinterol Hydrochloride Research
Elucidating Novel Signaling Pathways and Effector Systems
Historically, the effects of β2AR agonists like Zinterol (B47285) have been predominantly attributed to the activation of the Gs protein, leading to adenylyl cyclase stimulation and an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov However, emerging evidence suggests that β-adrenergic signaling is far more complex, involving pathways beyond the canonical cAMP-dependent protein kinase A (PKA) system. nih.govnih.gov
Future research should focus on whether Zinterol can activate non-canonical signaling cascades. This includes investigating its potential to engage with β-arrestin-mediated pathways, which can trigger distinct cellular responses independent of G-protein coupling. guidetopharmacology.orgnih.gov Furthermore, the activation of other effector enzymes, such as phospholipases and ion channels, through Zinterol stimulation warrants exploration. Studies have begun to uncover that β2ARs can influence the phosphorylation of extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K) pathway, processes that are not fully understood and represent a significant area for future inquiry. nih.govnih.govupenn.edu Research in these areas could reveal previously unknown mechanisms contributing to the physiological effects of Zinterol.
Investigation of Differential G-Protein Coupling and Biased Agonism
The concept of "biased agonism" or "functional selectivity" posits that a ligand can stabilize specific receptor conformations, leading to preferential activation of a subset of downstream signaling pathways. guidetopharmacology.orgnih.gov Zinterol, while primarily a Gs-coupled agonist, has been shown in some systems to also couple to inhibitory G proteins (Gi). nih.govahajournals.orgjneurosci.org This dual coupling can result in opposing or functionally null responses in certain tissues, such as murine cardiac myocytes. ahajournals.org
A critical future direction is to systematically investigate the factors that govern Zinterol's G-protein coupling preference. This includes exploring how the cellular environment, receptor density, and the presence of interacting proteins influence whether Zinterol engagement of the β2AR leads to Gs or Gi activation. For instance, studies in rat ventricular myocytes have shown that pertussis toxin (PTX), which inactivates Gi proteins, can unmask or potentiate the stimulatory effects of Zinterol, suggesting a concurrent inhibitory signal under normal conditions. ahajournals.orgnih.gov Characterizing the molecular determinants of this biased signaling for Zinterol could lead to the development of more selective therapeutic agents. nih.govnih.gov
| Agonist | Primary G-Protein Pathway | Secondary G-Protein Pathway | Key Research Finding | Citation |
| Zinterol | Gs | Gi | In murine cardiac myocytes, concurrent coupling to Gs and Gi results in a null inotropic response unless Gi is inhibited by pertussis toxin. | ahajournals.org |
| (R,R)-fenoterol | Gs | - | Preferentially activates Gs signaling in cardiomyocytes. | nih.gov |
| (S,R)-fenoterol | Gs | Gi | Activates both Gs and Gi proteins in cardiomyocytes. | nih.gov |
| Isoproterenol (B85558) | Gs | Gi | Can activate both Gs and Gi pathways, with Gi activation demonstrated after β1AR blockade. | ahajournals.org |
Role in Receptor Desensitization and Trafficking Mechanisms
Chronic exposure to agonists typically leads to receptor desensitization, a process involving phosphorylation, uncoupling from G proteins, and internalization (trafficking) of the receptor from the cell surface. The specific role of Zinterol in initiating and modulating these regulatory processes for the β2AR is an area ripe for investigation.
Future studies should aim to delineate the kinetics and molecular machinery involved in Zinterol-induced β2AR desensitization and trafficking. This includes identifying the specific G-protein-coupled receptor kinases (GRKs) that phosphorylate the receptor in response to Zinterol binding and the subsequent recruitment of β-arrestins. nih.govahajournals.org Research has shown that β2AR stimulation can induce GRK2 trafficking to the cell membrane. ahajournals.org Understanding how Zinterol influences the formation of receptor-β-arrestin complexes, which can act as scaffolds for further signaling, is crucial. researchgate.net Investigating whether Zinterol-induced receptor internalization leads to degradation or recycling of the receptor back to the plasma membrane will provide deeper insights into the long-term regulation of cellular responsiveness.
Exploration of Inter-Species and Inter-Tissue Variability in Response
The physiological and cellular responses to Zinterol can vary significantly between different species and even between different tissues within the same organism. For example, in neonatal rat ventricular myocytes, Zinterol elicits a strong positive inotropic response by increasing cAMP. ahajournals.orgnih.gov In contrast, in adult rat ventricular myocytes, its effect is minimal without very high concentrations or the inhibition of Gi proteins. ahajournals.orgahajournals.orgnih.gov Similarly, studies on canine and human heart cells have revealed different sensitivities and signaling outcomes upon Zinterol stimulation. ahajournals.orgahajournals.org
A systematic, comparative pharmacological approach is needed to map and understand this variability. Future research should compare Zinterol's effects on β2AR signaling in various tissues (e.g., cardiac, pulmonary, vascular smooth muscle) across different species (e.g., rodent, canine, human). ahajournals.orgnih.govjci.org Such studies could involve comparing receptor density, G-protein expression levels, and the activity of downstream effector systems. ahajournals.org For instance, Zinterol has been shown to be a potent agonist at the mouse and human β3-adrenoceptor, an effect not always considered in its traditional classification as a β2-selective agonist. nih.gov Elucidating the molecular basis for these differences is essential for accurately extrapolating experimental data from animal models to human physiology.
| Species/Cell Type | Zinterol Effect on Contractility/Ca2+ | Associated cAMP Change | Key Differentiating Factor | Citation |
| Neonatal Rat Ventricular Myocytes | Increased amplitude and hastened kinetics. | Substantial increase. | β2-receptors contribute significantly to inotropic support via cAMP. | ahajournals.orgnih.gov |
| Adult Rat Ventricular Myocytes | Minimal effect at low concentrations; increased amplitude but prolonged twitch at high concentrations. | Minor increase. | Response dampened by concurrent Gi coupling; requires higher agonist concentration. | ahajournals.orgahajournals.orgnih.gov |
| Canine Myocytes (Healthy) | Increased twitch and Ca2+ transient amplitude. | No significant increase detected. | Enhanced sensitivity compared to failing cells; effects on Ca2+ current observed. | ahajournals.org |
| Human Atrial Myocardium | Positive inotropic and lusitropic (relaxation) effects. | Stimulated adenylyl cyclase activity. | Effects are mediated via a cAMP-dependent pathway. | nih.gov |
| Murine Ventricular Myocytes | No enhancement of contractility. | - | Concurrent Gs and Gi coupling leads to a null effect without PTX treatment. | ahajournals.org |
Application as a Tool for Understanding Complex Physiological Processes
Beyond its direct pharmacological actions, Zinterol hydrochloride serves as a critical tool for dissecting complex physiological and pathophysiological processes involving the β-adrenergic system. Its selectivity for the β2AR allows researchers to isolate and study the specific contributions of this receptor subtype in various biological contexts. ahajournals.orgmedchemexpress.com
Future applications could see Zinterol used to probe the role of β2AR signaling in processes like metabolic regulation, where it has been shown to influence glucose uptake in certain cell models. nih.gov It can also be employed to study the intricate cross-talk between different receptor systems, such as the observed functional interactions between β1AR and β2AR in cardiomyocytes. ahajournals.org In neuroscience, Zinterol has been used to investigate the behavioral effects mediated by beta-adrenergic receptors. nih.gov Its use in models of lung injury has helped to elucidate the role of β2-adrenergic stimulation in alveolar fluid clearance. jci.org By continuing to use Zinterol as a selective pharmacological probe, researchers can uncover novel roles of the β2AR in health and disease, from cardiac function to neuronal activity and immune responses.
Q & A
Q. What is the pharmacological profile of Zinterol hydrochloride, and how does it inform experimental design?
this compound is a potent and selective β2-adrenoceptor agonist with an EC50 of 2.2 nM in increasing I_Ca (calcium current) in cardiac tissues. Its selectivity for β2 receptors over β1 or β3 subtypes makes it ideal for studying β2-specific signaling pathways. Researchers should validate receptor specificity using β2 antagonists (e.g., ICI-118,551) and confirm functional responses via concentration-response curves (EC50 determination) .
Q. What are standardized protocols for assessing β2-adrenoceptor activation using this compound in vitro?
Key steps include:
- Cell/tissue preparation : Use tissues with high β2-adrenoceptor density (e.g., tracheal smooth muscle, ventricular cardiomyocytes).
- Dose-response assays : Apply Zinterol (1 nM–50 µM) to measure cAMP production or calcium influx.
- Controls : Include β2-selective antagonists to confirm receptor mediation.
- Data normalization : Express responses as a percentage of maximal isoproterenol (non-selective β-agonist) effects .
Q. How does this compound’s selectivity impact studies comparing β-adrenoceptor subtypes?
Its high β2 selectivity minimizes off-target effects on β1 receptors (critical in cardiac studies). However, researchers must verify tissue-specific receptor expression via qPCR or immunohistochemistry, as β2/β1 ratios vary across models (e.g., atrial vs. ventricular tissue) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pro-arrhythmic effects in heart failure models be resolved?
Discrepancies may arise from differences in:
- Animal models : Conscious heart failure rabbits show arrhythmias, while isolated cardiomyocytes may not due to lack of neurohormonal modulation.
- Dosage : Supra-therapeutic doses (e.g., >50 µM) may non-specifically activate other pathways.
- Experimental endpoints : Use telemetry for in vivo arrhythmia detection and patch-clamp for in vitro action potential analysis .
Q. What methodological optimizations are critical for quantifying Zinterol’s partial agonism in diverse tissues?
Partial agonism (% intrinsic activity) varies by tissue due to receptor density and coupling efficiency. To compare:
- Normalize responses : Calculate efficacy relative to a full agonist (e.g., isoproterenol).
- Assay coupling : Use systems with matched receptor-G protein expression (e.g., transfected HEK293 cells).
- Statistical modeling : Apply the Operational Model of Agonism to estimate efficacy (τ) and affinity (K_A) .
Q. How should researchers design in vivo studies to evaluate Zinterol-induced arrhythmias while controlling for confounding factors?
- Model selection : Use chronic heart failure models (e.g., coronary ligation in rabbits) with confirmed ventricular dysfunction.
- Dosing regimen : Administer Zinterol via osmotic pumps for steady-state plasma levels, avoiding peak-trough fluctuations.
- Control groups : Include β-blockers (e.g., metoprolol) to isolate β2-mediated effects.
- Endpoint analysis : Combine ECG telemetry with serum biomarkers (e.g., troponin) to correlate arrhythmias with myocardial stress .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing Zinterol’s concentration-dependent effects?
Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 and Hill coefficients. For partial agonism, compare Emax values to full agonists. Report 95% confidence intervals and use paired t-tests for within-study replicates .
Q. How can batch-to-batch variability in this compound impact experimental reproducibility?
- Quality control : Validate purity (>98%) via HPLC and NMR.
- Solubility checks : Dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity.
- Positive controls : Include a reference agonist (e.g., salbutamol) in each experiment to ensure consistent receptor responsiveness .
Comparative and Mechanistic Studies
Q. What strategies differentiate Zinterol’s β2-specific effects from off-target actions in complex physiological systems?
- Genetic knockout models : Use β2-adrenoceptor-deficient mice to confirm on-target effects.
- Multiplex signaling assays : Measure downstream markers (e.g., cAMP, ERK phosphorylation) alongside calcium transients.
- Cross-reactivity screens : Test against unrelated receptors (e.g., α-adrenoceptors) at maximal concentrations .
Q. How does Zinterol’s structure-activity relationship (SAR) guide the development of novel β2 agonists?
Its ethylsulfonamide group enhances β2 selectivity by forming hydrogen bonds with Serine 319 in the receptor’s binding pocket. Modifications to the aryloxypropanolamine core (e.g., halogen substitution) can optimize potency and metabolic stability. Computational docking (e.g., AutoDock Vina) and mutagenesis studies are critical for SAR validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
